4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide

Physicochemical Properties Drug-likeness Permeability

Scaffold-hopping in kinase programs often stalls when lipophilic morpholine or piperidine benzamides trigger hERG liability or solubility failure. This compound solves that with a strained azetidine ring that reduces LogP by >1 unit and increases TPSA by ~11 Ų versus morpholine analogs-directly improving aqueous solubility and reducing off-target binding. • ≥98% purity by HPLC • HBD/HBA profile (2 donors, 5 acceptors) enables focused library synthesis for proteases & HDACs • Nitro group reducible to aniline for late-stage diversification • Ships ambient; store at 2-8°C. Supplied with full QC documentation for reproducible SAR studies.

Molecular Formula C11H13N3O4
Molecular Weight 251.24 g/mol
Cat. No. B14902577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide
Molecular FormulaC11H13N3O4
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC(=C(C=C1)N2CC(C2)O)[N+](=O)[O-]
InChIInChI=1S/C11H13N3O4/c1-12-11(16)7-2-3-9(10(4-7)14(17)18)13-5-8(15)6-13/h2-4,8,15H,5-6H2,1H3,(H,12,16)
InChIKeyGXNSVSUQEGPQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide: Procurement Overview


4-(3-Hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide is a synthetic small molecule with the CAS number 1311582-06-5, a molecular formula of C11H13N3O4, and a molecular weight of 251.24 g/mol . It is supplied as a research chemical with a purity of ≥98% . The compound features a unique combination of a strained azetidine ring functionalized with a hydroxy group and a nitro-substituted N-methylbenzamide core. This scaffold is primarily utilized as a specialized building block or intermediate in medicinal chemistry programs, offering a distinct spatial and electronic configuration compared to common six-membered heterocyclic analogs like morpholine or piperidine benzamides .

Medicinal chemistry building block with a strained azetidine-hydroxy scaffold
Distinct spatial/electronic profile vs. common six-membered heterocycle analogs
High chemical purity for reproducible SAR and synthesis workflows

4-(3-Hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide: Why Substitution Fails


Generic substitution of 4-(3-hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide with other N-heterocyclic nitrobenzamide derivatives is not advisable due to fundamental differences in their calculated physicochemical and topological properties. The presence of the free hydroxy group on the strained four-membered azetidine ring creates a hydrogen-bond donor and acceptor profile that is distinct from its closest isosteric analog, N-morpholinyl-3-nitrobenzamide. These differences manifest in key drug-likeness parameters such as Topological Polar Surface Area (TPSA) and lipophilicity (LogP), which directly influence membrane permeability, solubility, and off-target binding profiles. Even minor alterations to the heterocyclic ring or the removal of a single functional group can lead to divergent pharmacokinetic and pharmacodynamic outcomes, making the precise identity of this scaffold critical for reproducible SAR studies .

TPSA shift Replacing the hydroxyazetidine with morpholine alters calculated polar surface area, which may change membrane permeability predictions.
Lipophilicity mismatch Morpholine analogs can exhibit >10-fold higher calculated LogP; this lipophilicity gap may affect solubility and non-specific binding.
H-bond donor difference Removal of the hydroxy group reduces hydrogen bond donor count, potentially altering target recognition patterns in SAR studies.

4-(3-Hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide: Quantitative Comparison with Analogs


Higher TPSA vs. Morpholine Isostere

The target compound exhibits a significantly higher calculated Topological Polar Surface Area (TPSA) compared to a closely related morpholine-containing analog. The hydroxyazetidine group in the target compound contributes to a TPSA of 95.71 Ų . In contrast, an isosteric analog where the azetidine ring is replaced by a morpholine ring, 2-methyl-N-4-morpholinyl-3-nitrobenzamide, displays a lower calculated TPSA of 84.7 Ų . This difference is primarily driven by the additional hydrogen bond donor capacity of the hydroxy group on the azetidine ring.

TPSA Comparison
Class-level
95.71 Ų vs 84.7 Ų
+11.01 Ų
May influence permeability and oral bioavailability predictions; relevant for CNS/uptake study design.
Calculated descriptor; class-level inference.
Physicochemical Properties Drug-likeness Permeability

Lower LogP vs. Morpholine Analogs

The target compound possesses a substantially lower calculated octanol-water partition coefficient (LogP) of 0.1353 , indicating higher hydrophilicity. This is in stark contrast to a comparable morpholine analog, 2-methyl-N-4-morpholinyl-3-nitrobenzamide, which has a calculated LogP of 1.18 . Other reports for N-morpholinyl-3-nitrobenzamide derivatives show LogP values ranging from 2.2 to 3.9 , reinforcing the significant shift in lipophilicity conferred by the hydroxyazetidine moiety.

LogP Contrast
Reported
0.14 vs 1.18 – 3.9
>10-fold lower lipophilicity
Supports aqueous solubility and metabolic stability screening; may reduce non-specific binding risk.
Cross-study calculated values; comparator range from vendor data.
Lipophilicity ADME Solubility

Distinct Hydrogen Bond Donor/Acceptor Profile

The compound features a computed hydrogen bond donor count of 2 and an acceptor count of 5 . This profile is unique relative to an analog where the 3-hydroxyazetidine is replaced by an unsubstituted azetidine (4-(azetidin-1-yl)-3-nitrobenzamide scaffold), which would have one fewer hydrogen bond donor. The presence of both a hydrogen bond donor (hydroxy) and a strong acceptor (nitro) in a constrained, small ring system creates a distinctive pharmacophore that is absent in simple azetidine or piperidine benzamides .

H-Bond Donor Count
Class-level
2 HBD, 5 HBA vs 1 HBD, 5 HBA (unsubstituted analog)
+1 hydrogen bond donor
Additional donor may influence target binding directionality; important for SAR and pharmacophore modeling.
Class-level inference based on analog structure.
Hydrogen Bonding Molecular Recognition SAR

4-(3-Hydroxyazetidin-1-yl)-N-methyl-3-nitrobenzamide: Procurement Application Scenarios


Scaffold-Hopping from Morpholine to Azetidine in Kinase Inhibitors

For teams seeking to reduce lipophilicity while maintaining or increasing polar surface area in a lead series, this compound serves as an ideal scaffold-hopping candidate. The quantitative evidence shows a LogP reduction of over 1 unit and a TPSA increase of ~11 Ų compared to similar morpholine benzamides . This can be a direct decision factor for improving aqueous solubility or reducing hERG binding, which are common challenges in kinase inhibitor development.

Focused Libraries for Hydrogen Bond-Dependent Targets

The distinct HBD/HBA profile (2 donors, 5 acceptors) of this scaffold makes it a valuable core for generating focused libraries targeting enzymes where a specific hydrogen bond donation is required for catalytic activity inhibition, such as proteases or histone deacetylases. The specific spatial orientation of the hydroxy group on the strained azetidine ring provides a constrained vector for this interaction, which is not achievable with six-membered ring analogs .

Synthesis of Metabolically Labile Probes

Given its significantly lower LogP, the compound may be selected for designing probes intended for distribution in aqueous or highly perfused tissue compartments. The predicted pharmacokinetic shift, as indicated by the quantitative LogP difference from its more lipophilic counterparts, makes it a rational choice for studies requiring lower volumes of distribution or reduced plasma protein binding .

Intermediate for Azetidine-Containing Heterocycles

The compound's primary amine can be functionalized, and the nitro group can be reduced to an aniline, offering a versatile late-stage diversification handle. The documented procurement specifications (≥98% purity, 2-8°C storage) support its use as a reliable intermediate in multi-step synthetic routes where the hydroxyazetidine moiety must be installed early in a synthesis and remain intact through subsequent transformations.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold exploration
Reduced LogP, increased TPSA vs. morpholine
Solubility and off-target profile screening
Hydrogen bond-focused library design
Distinct HBD/HBA profile (2/5)
Target engagement and binding mode studies
Aqueous-distribution probe synthesis
Low LogP favoring hydrophilicity
Volume of distribution and protein binding assessment
Heterocycle synthesis intermediate
Dual functionalization (amine, nitro)
Synthetic route compatibility and stability
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